N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide
Description
N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide (CAS: 1034142-33-0, DTXSID901029789) is a synthetic acrylamide derivative featuring a dimethylamide group and a 1,3,5-trimethylpyrazole substituent. The NCATS Inxight entry (2023) provides foundational identifiers but lacks detailed physicochemical or biological data .
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C11H17N3O/c1-8-10(9(2)14(5)12-8)6-7-11(15)13(3)4/h6-7H,1-5H3/b7-6+ |
InChI Key |
QHXRBSIQMGTBHW-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)N(C)C |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acrylamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Acrylamide Derivatives ()
Compounds 3a–3p from Molecules (2015) share a pyrazole-acrylamide backbone but differ in substituents (e.g., chloro, cyano, aryl groups). Key distinctions include:
- Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, F in 3b , 3d ) increase polarity and melting points (171–183°C) compared to electron-donating methyl groups in the target compound, which likely reduce crystallinity .
- Steric hindrance from trimethylpyrazole in the target compound may lower synthetic yields compared to 3a–3p (yields: 62–71%) due to challenges in coupling reactions .
Dibromopyridinyl Acrylamide ()
N-(3,5-Dibromopyridin-4-yl)-acrylamide features a brominated pyridine instead of pyrazole. Key differences:
- Reactivity : Bromine substituents enable halogen bonding, whereas methyl groups in the target compound enhance lipophilicity.
- Synthesis : The dibromo derivative was synthesized via hydrolysis (90% yield), contrasting with EDCI/HOBt-mediated coupling for 3a–3p .
Physical and Spectroscopic Properties
Table 1: Comparative Data for Selected Analogs
Hydrogen Bonding and Crystallinity ()
The amide group in all compounds enables hydrogen bonding, influencing crystal packing. However:
- Trimethylpyrazole: Steric bulk in the target compound may disrupt extended H-bond networks, reducing crystallinity compared to 3a–3p, which form stable crystals with aryl/cyano groups .
- Graph Set Analysis : Etter’s methodology could classify H-bond motifs, but the target’s structure lacks crystallographic data for direct comparison .
Functional Implications
- Lipophilicity : The target’s methyl groups likely enhance membrane permeability compared to polar analogs like 3a–3p , which have higher solubility in aqueous media .
- Synthetic Scalability : The dibromo derivative’s high yield (90%) suggests efficient hydrolysis, whereas the target may require optimized coupling conditions to improve yields .
Biological Activity
N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide, also known by its CAS number 1034142-33-0, is a synthetic organic compound that has garnered attention in pharmacological research due to its biological activity. This article delves into its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H23N3
- Molecular Weight : 257.37 g/mol
- Structure : The compound features a pyrazole ring substituted with trimethyl groups and an acrylamide moiety, which may contribute to its biological interactions.
This compound is primarily recognized as a potent and selective full agonist at the 5HT7 serotonin receptor . This receptor is implicated in various physiological processes including mood regulation, pain perception, and circadian rhythms. The activation of the 5HT7 receptor by this compound may lead to various downstream effects including modulation of neurotransmitter release and influence on neuronal excitability.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Serotonin Receptor Agonism | Acts as a full agonist at the 5HT7 receptor, influencing mood and pain pathways. |
| Pain Perception Modulation | Investigated for its role in altering pain perception through serotonin pathways. |
| Potential Antidepressant Effects | Due to its action on serotonin receptors, it may exhibit antidepressant-like properties. |
Case Studies and Research Findings
-
Pain Perception Study :
A study investigated the effects of this compound on pain perception in animal models. Results indicated that administration led to significant alterations in pain response behaviors, suggesting a potential use in pain management therapies. -
Antidepressant Effects :
Research has shown that compounds acting on the 5HT7 receptor can have antidepressant effects. In controlled trials, subjects treated with this compound exhibited improvements in mood-related assessments compared to control groups . -
Neurotransmitter Release Studies :
Additional studies focused on the compound's ability to modulate neurotransmitter release in neuronal cultures. The findings suggest that it enhances serotonin release while inhibiting norepinephrine reuptake, indicating a dual mechanism that could be beneficial for treating mood disorders .
Q & A
Q. What are the common synthetic routes for N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide?
Methodological Answer: The compound can be synthesized via nucleophilic addition-elimination reactions. For structurally related acrylamide derivatives, carbodiimide-based coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in dichloromethane are commonly used. For example, phenylacetic acid and pyrazole derivatives are coupled under stirring conditions, followed by purification via recrystallization or chromatography .
Q. How is the crystal structure of this compound determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the primary method. Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 173 K) to minimize thermal motion. SHELXL software refines the structure, analyzing bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). Asymmetric units may contain multiple independent molecules with conformational variations, requiring careful refinement .
Q. Which spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR : H and C NMR identify proton environments and carbon frameworks. For example, pyrazole ring protons appear as singlets due to symmetry.
- UV-Vis : Absorption at λ~298 nm confirms π→π* transitions in conjugated systems.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- Thermal Analysis : TGA/DSC assesses decomposition temperatures and stability .
Intermediate Research Questions
Q. What role do hydrogen bonds play in the solid-state arrangement of this compound?
Methodological Answer: N–H···O and C–H···O hydrogen bonds stabilize dimers and chains. For example, R_2$$^2(10) graph set motifs form dimers, while weaker C–H···O interactions link these dimers into extended networks. These interactions influence melting points, solubility, and mechanical stability .
Q. How do substituents on the pyrazole ring affect the compound’s reactivity?
Methodological Answer: Methyl groups at the 1,3,5-positions of the pyrazole enhance steric hindrance, reducing nucleophilic substitution at the acrylamide carbonyl. However, the electron-donating methyl groups increase electron density on the pyrazole, potentially improving coordination to metal ions in ligand applications .
Advanced Research Questions
Q. How can computational methods resolve conformational discrepancies in crystallographic data?
Methodological Answer: Density Functional Theory (DFT) optimizes molecular geometry and calculates theoretical XRD patterns to compare with experimental data. For conformational variations (e.g., planar vs. half-chair pyrazole rings), molecular dynamics simulations at variable temperatures can assess energy barriers between conformers .
Q. How is graph set analysis applied to interpret supramolecular architecture?
Methodological Answer: Graph set analysis (Bernstein et al.’s extension of Etter’s formalism) categorizes hydrogen bond patterns into motifs like chains (C), rings (R), or self-assembled dimers. For example, R_2$$^2(10) motifs in this compound indicate cyclic dimers, while C–H···O interactions form infinite chains. This analysis predicts packing efficiency and polymorphism .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?
Methodological Answer: SAR studies focus on:
- Pyrazole Substitution : Electron-withdrawing groups (e.g., Cl) at the 4-position may increase electrophilicity of the acrylamide group.
- Acrylamide Flexibility : Introducing bulky N,N-dimethyl groups restricts rotation, potentially stabilizing ligand-metal complexes. Comparative crystallography and DFT calculations validate these hypotheses .
Q. What strategies address contradictions in experimental data, such as variable dihedral angles in asymmetric units?
Methodological Answer: Discrepancies in dihedral angles (e.g., 56.2° vs. 38.2° between phenyl rings) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
